![molecular formula C8H17BrO B15273603 1-[(1-Bromo-2-methylpropan-2-yl)oxy]butane](/img/structure/B15273603.png)
1-[(1-Bromo-2-methylpropan-2-yl)oxy]butane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(1-Bromo-2-methylpropan-2-yl)oxy]butane is an organic compound that belongs to the class of alkyl halides It is characterized by the presence of a bromine atom attached to a carbon atom, which is further connected to an oxygen atom and a butane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-[(1-Bromo-2-methylpropan-2-yl)oxy]butane can be synthesized through several methods. One common approach involves the reaction of 1-bromo-2-methylpropane with butanol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, allowing the formation of the desired product through nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(1-Bromo-2-methylpropan-2-yl)oxy]butane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or reduced to form alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, or primary amines in polar aprotic solvents.
Elimination Reactions: Strong bases such as potassium tert-butoxide in aprotic solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of ethers, nitriles, or amines.
Elimination Reactions: Formation of alkenes.
Oxidation: Formation of alcohols.
Reduction: Formation of alkanes.
Applications De Recherche Scientifique
1-[(1-Bromo-2-methylpropan-2-yl)oxy]butane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the synthesis of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential use in drug development and as an intermediate in the synthesis of therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[(1-Bromo-2-methylpropan-2-yl)oxy]butane involves its reactivity as an alkylating agent. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The compound can interact with various molecular targets, including nucleophiles such as DNA, proteins, and other biomolecules, leading to modifications and potential biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-2-methylpropane: A simpler alkyl halide with similar reactivity but without the butane chain.
1-[(1-Bromo-3-chloro-2-methylpropan-2-yl)oxy]octane: A compound with additional halogen atoms and a longer carbon chain, leading to different reactivity and applications.
Uniqueness
1-[(1-Bromo-2-methylpropan-2-yl)oxy]butane is unique due to its specific structure, which combines the reactivity of a bromine atom with the stability and versatility of a butane chain. This combination allows for a wide range of chemical transformations and applications in various fields.
Propriétés
Formule moléculaire |
C8H17BrO |
|---|---|
Poids moléculaire |
209.12 g/mol |
Nom IUPAC |
1-bromo-2-butoxy-2-methylpropane |
InChI |
InChI=1S/C8H17BrO/c1-4-5-6-10-8(2,3)7-9/h4-7H2,1-3H3 |
Clé InChI |
NAKGVSPPIPHZHP-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(C)(C)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3,5-Dimethylphenyl)methyl]pyrrolidine](/img/structure/B15273522.png)


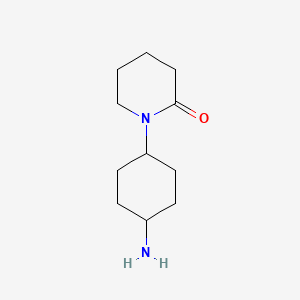

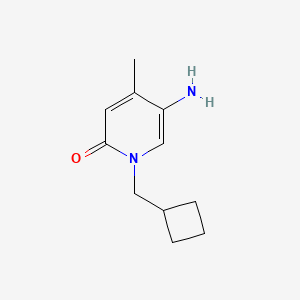
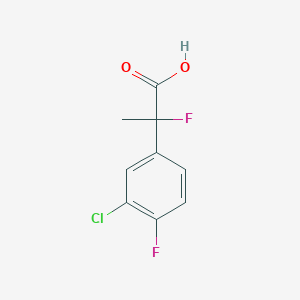
![2-[(6,8-Difluoroquinolin-4-yl)amino]ethan-1-ol](/img/structure/B15273559.png)
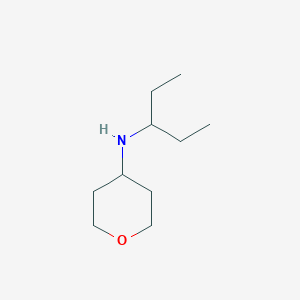

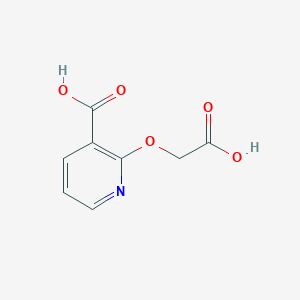
![Ethyl 2-[4-(diethylsulfamoyl)-2-nitrophenoxy]acetate](/img/structure/B15273594.png)

![Ethyl((thieno[2,3-C]pyridin-2-ylmethyl))amine](/img/structure/B15273607.png)
